molecular formula C17H27N5O3 B2669622 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-22-5

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2669622
CAS RN: 851941-22-5
M. Wt: 349.435
InChI Key: LBOVTWKJRKTBQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bilastine and its related compounds has been described in several studies . The process involves the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide oxazole protected Bilastine . The oxazole ring is then cleaved by treating it with 3N HCl to provide Bilastine .


Molecular Structure Analysis

The molecular structure of Bilastine, a compound related to the one , is described in several sources . It is a complex structure that includes a benzimidazole ring and a piperidine ring, among other functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bilastine have been described in detail in the literature . These reactions involve several steps, including the formation of an intermediate compound with an oxazole group and the subsequent cleavage of this group .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been described in the literature . For example, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, a compound related to the one , has a molecular weight of 309.84 .

Scientific Research Applications

Structural and Chemical Analysis

Research has detailed the structural characteristics of compounds similar to "7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione." For example, the study of 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline describes the typical geometry of the fused rings in the purine system and the conformations of various substituents, highlighting the importance of these structural features in the compound's chemical behavior (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Derivatives

Synthetic methods and cardiovascular activities of 8-alkylamino derivatives of a closely related structure were investigated, showing that certain analogues display strong prophylactic antiarrhythmic activity and hypotensive activity. This study emphasizes the synthetic pathways to obtain these derivatives and assess their biological activities, providing a foundation for further research in developing therapeutic agents (Chłoń-Rzepa et al., 2004).

Pharmacological Evaluation

Another study focused on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, investigating their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research highlights the potential psychotropic activity of these compounds, contributing to the understanding of their interactions with serotonin receptors and their implications for treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Potential

The development of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, for antiasthmatic activity showcases the exploration of these compounds' vasodilatory and phosphodiesterase 3 inhibitory effects. This research outlines the synthesis, characterization, and evaluation of these compounds, identifying derivatives with significant activity compared to standard treatments (Bhatia et al., 2016).

Mechanism of Action

Bilastine exerts its effect as a selective histamine H1 receptor antagonist . It has a potency similar to cetirizine and is superior to Fexofenadine .

properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-4-25-11-10-22-13(12-21-8-6-5-7-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVTWKJRKTBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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